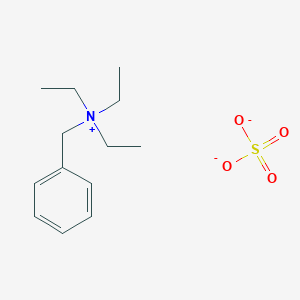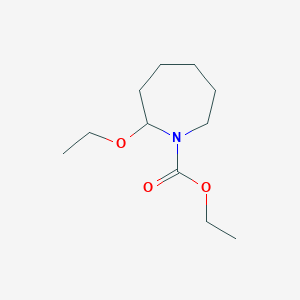![molecular formula C37H68O9Si3 B027127 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-94-5](/img/structure/B27127.png)
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III involves the deacylation and reacylation of baccatin III. Hydrogenation of baccatin III over platinum converts it to its hexahydro derivative. Deacylation of this as its 7-triethylsilyl derivative was achieved with methoxide ion, hydrolyzing the 10-acetate first, followed by the C-4 acetate and then the C-2 cyclohexylcarboxylate. This unexpected order of hydrolysis and the subsequent acetylation and acylation steps highlight the compound's unique reactivity profile (Samaranayake, Neidigh, & Kingston, 1993).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the reactivity and properties of the compound. The crystal structure of related compounds, such as 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, has been determined, showcasing strong intermolecular hydrogen bonds and noncovalent interactions between the molecules, water, and ethyl acetate. Such structural insights are fundamental to manipulating the compound for synthetic purposes (Wang, Li, & Li, 2015).
Chemical Reactions and Properties
Chemoselective debenzoylation of baccatin III derivatives, including the title compound, showcases the intricate chemical reactions it can undergo. The debenzoylation reaction followed by rapid intramolecular cleavage of the oxetane ring produces novel taxane structures with potential pharmacological activities. This chemoselectivity and the ability to undergo rearrangement under specific conditions are crucial for the synthesis of novel derivatives (Farina & Huang, 1992).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives Development
One line of research involves the synthesis and characterization of taxane derivatives from baccatin III, highlighting the compound's role in generating new taxanes with potential antitumor activities. For instance, the synthesis of 14Beta-hydroxy-10-deacetylbaccatin III as an alternative substrate has facilitated the improved synthesis of methoxylated second-generation taxanes, underscoring the compound's utility in creating more effective taxane derivatives (Barboni et al., 2006).
Enzymatic Conversion and Biotransformation
Research also delves into enzymatic processes for converting baccatin III derivatives. A study on the enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by a C-10 deacetylase from Nocardioides luteus SC 13913 has shown the potential of biocatalysis in modifying baccatin III derivatives, pointing towards more sustainable and efficient production methods for taxane-based therapeutics (Patel, Banerjee, & Nanduri, 2000).
Antitumor Activity and Drug Synthesis
Furthermore, the exploration of novel synthetic routes for taxane derivatives from baccatin III analogs demonstrates the ongoing efforts to harness and expand the therapeutic capacities of taxanes. The development of 2-(m-substituted-benzoyl)baccatin III analogs from taxinine, with observed antitumor activities, illustrates the compound's significance in the discovery and optimization of new anticancer agents (Horiguchi, Oritani, & Kiyota, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O9Si3/c1-15-48(16-2,17-3)45-27-21-28-36(23-42-28,43-25(8)38)31-33(40)37(41)22-26(44-47(12,13)14)24(7)29(34(37,9)10)30(32(39)35(27,31)11)46-49(18-4,19-5)20-6/h26-28,30-31,33,40-41H,15-23H2,1-14H3/t26-,27-,28+,30+,31-,33-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUXNZWUHWYAM-YFTSZZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571118 | |
| Record name | (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III | |
CAS RN |
159383-94-5 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6-bis[(triethylsilyl)oxy]-9-[(trimethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



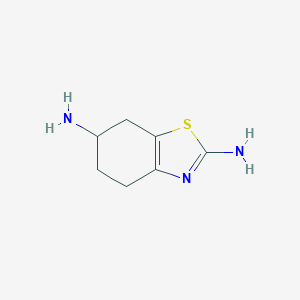
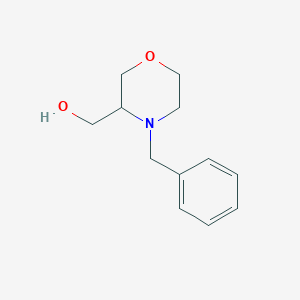
![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
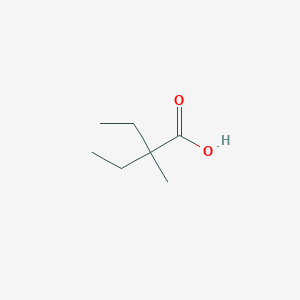
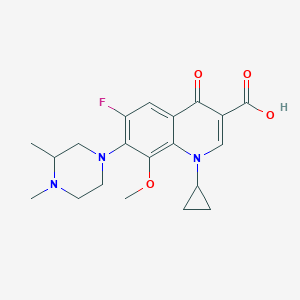
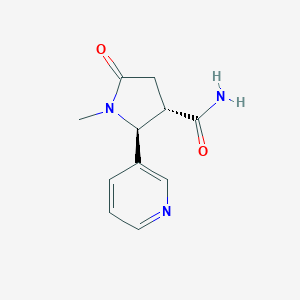

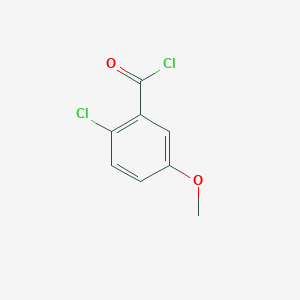

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
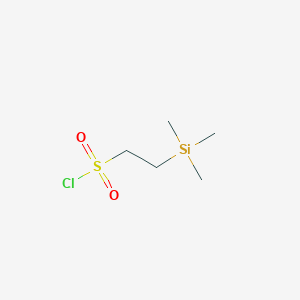
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
